Ethyl 2-chloro-4,5-difluorobenzoate

Descripción

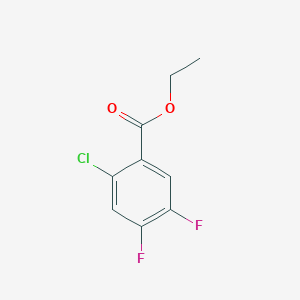

Ethyl 2-chloro-4,5-difluorobenzoate (CAS 1785259-54-2) is a fluorinated aromatic ester with the molecular formula C₉H₇ClF₂O₂ and a molecular weight of 220.60 g/mol. Its structure features a chlorine atom at the 2-position, fluorine atoms at the 4- and 5-positions, and an ethyl ester group at the 1-position of the benzene ring . Key identifiers include:

- SMILES: CCOC(=O)C₁=CC(=C(C=C₁Cl)F)F

- InChIKey: OFACIKFWNCTFCU-UHFFFAOYSA-N

Analytical data, such as predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 141.6 Ų, [M+Na]⁺: 153.8 Ų), highlight its physicochemical behavior in mass spectrometry .

Propiedades

IUPAC Name |

ethyl 2-chloro-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFACIKFWNCTFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232428 | |

| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128800-37-3 | |

| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128800-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-4,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Excess ethanol drives the equilibrium toward ester formation, while dehydrating agents like molecular sieves improve yields. A representative procedure involves dissolving 2-chloro-4,5-difluorobenzoic acid (10.0 g, 48.2 mmol) in absolute ethanol (100 mL) with concentrated H₂SO₄ (2 mL). The mixture is refluxed for 6–8 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. Purification via vacuum distillation yields the ester in 82–88% purity.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 78–80°C (reflux) |

| Catalyst | H₂SO₄ (2% v/v) |

| Reaction Time | 6–8 hours |

| Yield | 82–88% |

Synthesis via Acid Chloride Intermediate

For substrates sensitive to acidic conditions, the acid chloride route offers an alternative. This two-step process involves converting 2-chloro-4,5-difluorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.

Experimental Protocol

-

Acid Chloride Formation : 2-Chloro-4,5-difluorobenzoic acid (15.0 g, 72.3 mmol) is suspended in anhydrous dichloromethane (150 mL). Thionyl chloride (12 mL, 164 mmol) is added dropwise under nitrogen, and the mixture is stirred at 40°C for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 2-chloro-4,5-difluorobenzoyl chloride as a pale yellow liquid.

-

Esterification : The acid chloride is dissolved in dry tetrahydrofuran (THF, 100 mL), and ethanol (4.6 g, 100 mmol) is added slowly at 0°C. Triethylamine (14.6 mL, 105 mmol) is introduced to scavenge HCl, and the reaction is stirred for 2 hours at room temperature. The product is isolated via aqueous workup, yielding 13.2 g (85%) of ethyl ester.

Key Data:

| Parameter | Value |

|---|---|

| Acid Chloride Reagent | SOCl₂ (2.2 equiv) |

| Solvent | Dichloromethane/THF |

| Reaction Temperature | 40°C (step 1); 0°C→25°C (step 2) |

| Overall Yield | 85% |

Nucleophilic Aromatic Substitution

This method exploits the reactivity of fluorine atoms in electron-deficient aromatic systems. Starting from 2,4,5-trifluorobenzoic acid, selective substitution of one fluorine atom with chlorine and subsequent esterification with ethanol achieves the target compound.

Procedure and Challenges

2,4,5-Trifluorobenzoic acid (20.0 g, 105 mmol) is treated with N-chlorosuccinimide (NCS, 16.8 g, 126 mmol) in dimethylformamide (DMF, 200 mL) at 120°C for 12 hours. The chlorinated intermediate is isolated and subjected to esterification with ethanol as described in Section 1. This route, however, suffers from regioselectivity issues, requiring careful chromatographic separation to isolate the desired 2-chloro-4,5-difluoro isomer.

Key Data:

| Parameter | Value |

|---|---|

| Chlorinating Agent | NCS (1.2 equiv) |

| Solvent | DMF |

| Reaction Temperature | 120°C |

| Isolated Yield | 68–72% |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed for esterification, enabling rapid heat dissipation and consistent product quality. A typical setup involves:

-

Feedstock : 2-Chloro-4,5-difluorobenzoic acid (1,000 kg/day) and ethanol (5,000 L/day).

-

Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) to avoid corrosion.

-

Conditions : 150°C, 50 bar pressure, residence time of 30 minutes.

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, desired throughput, and purity requirements:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Direct Esterification | Simple, low cost | Moderate yields | Small-scale laboratory synthesis |

| Acid Chloride Route | High purity, scalable | Requires hazardous reagents | Pilot-scale production |

| Nucleophilic Substitution | Regioselective functionalization | Complex purification | Specialty chemical manufacturing |

| Industrial Continuous Flow | High throughput, efficiency | High capital investment | Bulk chemical production |

Análisis De Reacciones Químicas

Ethyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,5-difluorobenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol, although this reaction is less common.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Chemical Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for various research purposes.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-4,5-difluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparación Con Compuestos Similares

Ethyl 2-chloro-4,5-difluorobenzoate belongs to a class of halogenated, fluorinated benzoic acid esters. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Observations :

Substitution patterns (e.g., 4-bromo-3,5-difluoro vs. 2-chloro-4,5-difluoro) influence steric and electronic properties, affecting reactivity in cross-coupling reactions .

Ester Group Variation :

- Methyl esters (e.g., Mthis compound) have lower molecular weights and higher volatility compared to ethyl esters, which may impact purification methods .

Fluorination Impact :

- Increasing fluorine content (e.g., Ethyl 2-chloro-4,4,4-trifluoroacetoacetate) enhances electronegativity and metabolic stability, making such compounds valuable in medicinal chemistry .

Actividad Biológica

Ethyl 2-chloro-4,5-difluorobenzoate is an organic compound known for its diverse biological activities, primarily attributed to its unique halogenated structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug development due to its potential cytotoxic effects against cancer cell lines and its role in biochemical assays.

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 232.62 g/mol

- Structure : The compound features a benzoate moiety with chlorine at position 2 and fluorine atoms at positions 4 and 5, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is largely driven by the electron-withdrawing effects of the halogen substituents. These effects enhance the electrophilicity of the benzoate carbon, facilitating interactions with various biological macromolecules. The compound's ability to form hydrogen bonds due to its structural features allows it to modulate enzyme activity and influence metabolic pathways, making it a valuable candidate in drug discovery.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of this compound against several cancer cell lines. For instance, derivatives of this compound have shown significant inhibitory effects on the proliferation of K562 cells (a model for chronic myeloid leukemia), with an IC value reported at approximately 0.84 µM . This suggests that the halogen substituents play a crucial role in enhancing the compound's anticancer activity.

Comparative Cytotoxicity Table

| Compound Name | IC (µM) | Target Cell Line | Notes |

|---|---|---|---|

| This compound | 0.84 | K562 (CML) | Strong inhibitory effect |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | Not specified | K562 | Functional inhibitor of BCR-ABL |

| Ethyl 3-amino-2-chloro-4,5-difluorobenzoate | Not specified | Various cancer lines | Potential for drug development |

Case Studies

-

K562 Cell Proliferation Inhibition :

A study investigated the effects of this compound on K562 cells. The results indicated that this compound downregulated BCR-ABL signaling pathways crucial for cell survival and proliferation. The modulation of downstream signaling pathways such as AKT/mTOR/S6K1 and MAPK/ERK was also observed, further supporting its potential as an anticancer agent . -

Pharmacokinetic Profile :

Research has shown that modifications to the structure of this compound can lead to variations in pharmacokinetic properties such as solubility and metabolic stability. Understanding these properties is essential for optimizing its therapeutic applications .

Applications in Drug Development

The unique structural characteristics of this compound make it a promising candidate for further research in drug development. Its ability to interact with specific molecular targets suggests potential applications in treating various cancers and possibly other diseases influenced by similar pathways.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-4,5-difluorobenzoate, and how can reaction efficiency be quantified?

Answer: The synthesis typically involves esterification of 2-chloro-4,5-difluorobenzoic acid using ethanol and a catalyst (e.g., thionyl chloride or sulfuric acid). Key parameters include reaction temperature (60–80°C), solvent selection (e.g., toluene or dichloromethane), and molar ratios (acid:ethanol = 1:3–5). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Yield optimization requires careful control of moisture, as hydrolysis of the ester bond can occur. Post-synthesis purification via fractional distillation or column chromatography is critical to achieving >95% purity .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselectivity and substituent positions. For example:

- ¹H NMR : Ethyl group protons appear as a quartet (δ ~1.3 ppm) and triplet (δ ~4.3 ppm).

- ¹⁹F NMR : Fluorine atoms at positions 4 and 5 exhibit distinct chemical shifts due to electronic effects from the chlorine substituent.

Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR confirms ester carbonyl (C=O) stretching at ~1720 cm⁻¹ .

Q. What stability considerations are critical for storing this compound?

Answer: The compound is sensitive to hydrolysis under acidic/basic conditions. Storage recommendations:

Q. How are impurities or byproducts identified and quantified during synthesis?

Answer: Common impurities include unreacted 2-chloro-4,5-difluorobenzoic acid and diethyl ether byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) separates these species. Quantification via external calibration curves ensures compliance with ICH guidelines (impurities <0.1%). GC-MS identifies volatile degradation products, such as ethyl chloride or fluorobenzene derivatives .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in further functionalization?

Answer: The electron-withdrawing chlorine (para to ester) and fluorines (meta positions) direct electrophilic substitution to the least deactivated aromatic site. For example, nitration occurs preferentially at position 6 (ortho to fluorine). Computational studies (DFT calculations) predict activation energies for competing reaction pathways, validated experimentally via isotopic labeling or competitive reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoate derivatives?

Answer: Discrepancies in NMR shifts often arise from solvent effects or pH variations. Standardization protocols include:

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Answer: Density Functional Theory (DFT) models simulate transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer: While the compound is not chiral, side reactions (e.g., racemization of intermediates) must be controlled. Scale-up challenges include:

Q. How does this compound serve as a precursor in medicinal chemistry?

Answer: The ester is hydrolyzed to 2-chloro-4,5-difluorobenzoic acid, a key intermediate in:

- Antibiotics : Fluoroquinolone derivatives targeting DNA gyrase.

- Kinase Inhibitors : Substituents enhance binding to ATP pockets.

Structure-activity relationship (SAR) studies optimize bioactivity by modifying the fluorine pattern .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.

- Data Interpretation : Cross-reference spectral libraries (e.g., NIST, PubChem) to resolve ambiguities .

- Safety Protocols : Handle fluorinated compounds in fume hoods; monitor for HF release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.